

# An In-Depth Technical Guide to NITD-304: A Novel Antitubercular Agent

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **NITD-304**

Cat. No.: **B609586**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**NITD-304** is a potent, orally bioavailable antitubercular agent belonging to the indolcarboxamide class of compounds. It exhibits significant bactericidal activity against both drug-sensitive and multidrug-resistant strains of *Mycobacterium tuberculosis* (Mtb), the causative agent of tuberculosis. The primary mechanism of action of **NITD-304** is the inhibition of the essential mycobacterial membrane protein Large 3 (MmpL3), a transporter crucial for the biosynthesis of the mycobacterial cell wall. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, in vitro and in vivo efficacy, and key experimental protocols related to **NITD-304**.

## Chemical Information

**NITD-304** is a synthetic compound with the following chemical properties:

| Property         | Value                                                           |
|------------------|-----------------------------------------------------------------|
| CAS Number       | 1473450-60-0 <a href="#">[1]</a>                                |
| IUPAC Name       | 4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide |
| Chemical Formula | C17H20Cl2N2O <a href="#">[1]</a>                                |
| Molecular Weight | 339.26 g/mol <a href="#">[1]</a>                                |
| Appearance       | White to off-white solid                                        |
| Solubility       | Soluble in DMSO                                                 |

## Mechanism of Action: Targeting MmpL3

**NITD-304** exerts its bactericidal effect by directly inhibiting MmpL3, a proton motive force-dependent transporter essential for the translocation of trehalose monomycolate (TMM) across the inner membrane of *Mycobacterium tuberculosis*.[\[2\]](#)[\[3\]](#) TMM is a critical precursor for the synthesis of mycolic acids, which are major components of the protective mycobacterial outer membrane.

The inhibition of MmpL3 disrupts the mycolic acid biosynthesis pathway, leading to the accumulation of TMM in the cytoplasm and a halt in the construction of the outer membrane. This ultimately results in bacterial cell death.[\[3\]](#)[\[4\]](#)

Below is a diagram illustrating the proposed mechanism of action of **NITD-304**.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **NITD-304** via inhibition of the MmpL3 transporter.

## In Vitro and In Vivo Efficacy

**NITD-304** has demonstrated potent activity against a range of *M. tuberculosis* strains in both laboratory and clinical settings.

### In Vitro Activity

The minimum inhibitory concentration (MIC) is a key measure of a drug's in vitro potency.

**NITD-304** exhibits low MIC values against both drug-sensitive and drug-resistant Mtb isolates.

| Strain                                 | MIC ( $\mu$ M) |
|----------------------------------------|----------------|
| M. tuberculosis H37Rv (drug-sensitive) | 0.02[5]        |
| Multidrug-resistant clinical isolates  | $\leq 0.08[6]$ |

## Intracellular Activity

**NITD-304** effectively kills *M. tuberculosis* residing within macrophages, a critical aspect for treating latent tuberculosis infection.

| Assay                                                 | Metric          | Value |
|-------------------------------------------------------|-----------------|-------|
| Intracellular activity in activated THP-1 macrophages | IC90 ( $\mu$ M) | ~0.1  |
| IC99 ( $\mu$ M)                                       |                 | ~0.2  |

## In Vivo Efficacy in Mouse Models

Studies in mouse models of tuberculosis have shown that oral administration of **NITD-304** leads to a significant reduction in bacterial load in the lungs.

| Mouse Model          | Treatment | Dose (mg/kg) | Duration | Log10 CFU Reduction in Lungs |
|----------------------|-----------|--------------|----------|------------------------------|
| Acute Infection      | NITD-304  | 12.5         | 4 weeks  | 1.24[5]                      |
| NITD-304             | 50        | 4 weeks      | 3.82[5]  |                              |
| Chronic Infection    | NITD-304  | 100          | 2 weeks  | 1.11[6]                      |
| Rifampicin (control) | 10        | 2 weeks      | 1.29[6]  |                              |

## Safety and Pharmacokinetic Profile

Preclinical studies have indicated a favorable safety and pharmacokinetic profile for **NITD-304**.

| Parameter                  | Result                                                    |
|----------------------------|-----------------------------------------------------------|
| Cytotoxicity (CC50)        | >20 $\mu\text{M}$ <sup>[5]</sup>                          |
| hERG Channel Inhibition    | No significant inhibition <sup>[3]</sup>                  |
| Cytochrome P450 Inhibition | No significant inhibition of major enzymes <sup>[3]</sup> |
| Oral Bioavailability       | Demonstrated in rodents and dogs <sup>[7]</sup>           |

## Experimental Protocols

This section provides an overview of key experimental methodologies used in the evaluation of **NITD-304**.

### Minimum Inhibitory Concentration (MIC) Determination

A generalized workflow for determining the MIC of **NITD-304** against *M. tuberculosis* is presented below.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for an MIC assay.

Protocol:

- Prepare Mtb Inoculum: Culture *M. tuberculosis* H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in fresh 7H9 broth.
- Prepare Drug Plates: Serially dilute **NITD-304** in DMSO and then in 7H9 broth in a 96-well microplate to achieve the desired concentration range.
- Inoculation: Add 100  $\mu$ L of the diluted Mtb inoculum to each well of the microplate.
- Incubation: Seal the plates and incubate at 37°C for 7-14 days.

- Readout: Add a resazurin solution to each well and incubate for a further 24-48 hours. A color change from blue to pink indicates bacterial growth.
- MIC Determination: The MIC is the lowest concentration of **NITD-304** that prevents the color change.

## Mouse Model of Tuberculosis Infection

Protocol:

- Animal Model: Use 6- to 8-week-old female BALB/c mice.
- Infection: Infect mice via aerosol exposure with a low dose of *M. tuberculosis* H37Rv (approximately 100-200 CFU/lungs).
- Treatment: Begin treatment 4 weeks post-infection for a chronic model. Administer **NITD-304** orally once daily at the desired doses. A control group should receive the vehicle only.
- Endpoint Analysis: After the treatment period, euthanize the mice, and homogenize the lungs. Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar plates.
- CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU) to determine the bacterial load in the lungs.

## Intracellular Activity in THP-1 Macrophages

Protocol:

- Cell Culture: Culture THP-1 human monocytic cells and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
- Infection: Infect the differentiated THP-1 cells with *M. tuberculosis* H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.
- Drug Treatment: Wash the cells to remove extracellular bacteria and add fresh medium containing serial dilutions of **NITD-304**.
- Incubation: Incubate the infected cells for 4 days.

- Lysis and Plating: Lyse the macrophages with a solution of 0.1% SDS. Plate serial dilutions of the lysate on Middlebrook 7H11 agar.
- CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the CFU to determine the intracellular bacterial survival.

## Conclusion

**NITD-304** is a promising preclinical candidate for the treatment of tuberculosis, including multidrug-resistant forms. Its novel mechanism of action, potent bactericidal activity, and favorable safety profile make it a valuable asset in the fight against this global health threat. Further clinical development is warranted to fully evaluate its therapeutic potential in humans.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. diva-portal.org [diva-portal.org]
- 2. Protocol for developing a mouse model of post-primary pulmonary tuberculosis after hematogenous spread in native lungs and lung implants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The *Mycobacterium tuberculosis* MmpL3 inhibitor MSU-43085 is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to NITD-304: A Novel Antitubercular Agent]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b609586#nitr-304-cas-number-and-chemical-information>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)